Lanreotide

Description

Properties

IUPAC Name |

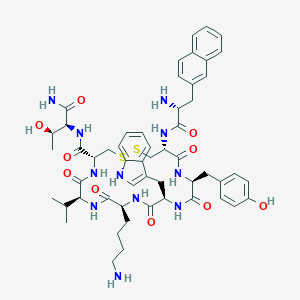

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDHBTGHUJUUFI-SCTWWAJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H69N11O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127984-74-1 (acetate salt) | |

| Record name | Lanreotide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60897514 | |

| Record name | Lanreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1096.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108736-35-2 | |

| Record name | Lanreotide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lanreotide in Neuroendocrine Tumors

Abstract

Lanreotide is a long-acting synthetic somatostatin analog (SSA) that has become a cornerstone in the management of neuroendocrine tumors (NETs). Its therapeutic efficacy stems from a multifaceted mechanism of action that extends beyond simple hormonal control to direct and indirect antitumor effects. This guide provides a detailed exploration of the molecular underpinnings of this compound's action, from its specific interactions with somatostatin receptors (SSTRs) to the downstream signaling cascades that govern cell proliferation, apoptosis, and angiogenesis. We will dissect the key pathways, present validating experimental methodologies, and connect these molecular events to their clinical manifestations and monitoring, offering a comprehensive resource for professionals in oncology and drug development.

Introduction: The Challenge of Neuroendocrine Tumors and the Somatostatin System

Neuroendocrine tumors are a diverse group of malignancies arising from neuroendocrine cells dispersed throughout the body, with a majority originating in the gastrointestinal system or pancreas.[1][2] A key feature of many well-differentiated NETs is the overexpression of somatostatin receptors (SSTRs) on their cell surfaces.[3][4]

The endogenous peptide hormone somatostatin regulates a wide array of physiological processes by binding to its five G-protein coupled receptor subtypes (SSTR1-5).[2] Its functions include the inhibition of endocrine and exocrine secretions and the modulation of cell growth.[2][5] However, the therapeutic use of native somatostatin is precluded by its extremely short half-life. This limitation led to the development of synthetic somatostatin analogs (SSAs) like this compound, which are engineered for greater stability and prolonged duration of action.[2] this compound exerts dual therapeutic effects: controlling the hormonal hypersecretion syndromes (like carcinoid syndrome) associated with functioning NETs and, crucially, inhibiting tumor growth through direct antiproliferative activity.[3][6][7][8]

Core Mechanism: Receptor Binding and Signal Transduction

The initiation of this compound's biological effects is its binding to SSTRs on NET cells. This compound is an octapeptide analog of somatostatin with a binding profile that is critical to its function.[9]

Somatostatin Receptor Binding Affinity

This compound exhibits a high binding affinity primarily for somatostatin receptor subtype 2 (SSTR2) and, to a lesser extent, subtype 5 (SSTR5).[6][10][11] Most gastroenteropancreatic (GEP)-NETs express multiple SSTR subtypes, with SSTR2 being predominant, making it an ideal therapeutic target.[2] While it can also bind to SSTR1, its affinity is significantly lower compared to the endogenous ligand.[12][13]

| Compound | Target Receptor | Binding Affinity (IC50, nM) |

| This compound | SSTR2 | High (Specific values vary across studies) |

| SSTR5 | Moderate[11][14] | |

| SSTR3 & SSTR4 | Low[14] | |

| Y-DOTA-Lanreotide | SSTR5 | 16.0[14] |

Table 1: Comparative binding affinities of this compound and its derivatives for human somatostatin receptor subtypes. The high affinity for SSTR2 is central to its therapeutic action in the majority of NETs.

Downstream Signaling Cascades

Upon binding to SSTR2, this compound induces a conformational change in the receptor, activating coupled inhibitory G-proteins (Gαi). This activation triggers a cascade of intracellular events that collectively mediate its antisecretory and antiproliferative effects.

The primary signaling events include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a rapid decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels impact numerous downstream effectors, including Protein Kinase A (PKA), which in turn suppresses hormone secretion and cell growth.

-

Modulation of Ion Channels: The Gβγ subunits released from the activated G-protein can directly modulate ion channel activity. This includes the activation of potassium (K+) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting decrease in intracellular calcium concentration is a key mechanism for inhibiting the exocytosis of hormone-containing vesicles.[6]

-

Activation of Protein Tyrosine Phosphatases (PTPs): SSTR2 activation leads to the recruitment and activation of PTPs, most notably Src homology region 2 domain-containing phosphatase-1 (SHP-1). Activated SHP-1 plays a pivotal role in dephosphorylating and thereby inactivating multiple pro-mitogenic signaling pathways, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[6]

Direct Antitumor Effects: Proliferation and Apoptosis

This compound's antiproliferative activity is a direct consequence of the signaling events described above and is a primary rationale for its use in controlling tumor growth.[2]

Induction of Cell Cycle Arrest and Apoptosis

The inhibition of the MAPK and PI3K/AKT growth pathways by this compound-activated PTPs leads to cell cycle arrest, primarily at the G1/S checkpoint. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and p27. Furthermore, by suppressing pro-survival signals from the AKT pathway, this compound can induce apoptosis (programmed cell death).[2] This pro-apoptotic effect is thought to be mediated through the modulation of Bcl-2 family proteins, leading to the activation of the caspase cascade.[2]

Experimental Protocol: Assessing Cell Viability with the MTT Assay

The antiproliferative effects of this compound on NET cell lines can be quantified using various cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method.

Causality: This choice of protocol is based on its ability to measure mitochondrial metabolic activity, which serves as a reliable proxy for cell viability. A reduction in the conversion of MTT to formazan in this compound-treated cells compared to controls indicates a decrease in viable, metabolically active cells, thus validating the drug's cytostatic or cytotoxic effects.

Methodology:

-

Cell Seeding: Plate NET cells (e.g., BON-1, QGP-1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).[16]

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[16]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Indirect Antitumor Effects: Angiogenesis and Immune Modulation

Beyond its direct action on tumor cells, this compound also influences the tumor microenvironment.

Anti-Angiogenic Effects

Tumor growth is dependent on angiogenesis, the formation of new blood vessels. This compound can inhibit this process both directly, by acting on SSTRs expressed on endothelial cells, and indirectly, by inhibiting the secretion of pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) from tumor cells.[2] This anti-angiogenic activity contributes significantly to its overall tumor control.[2]

Immunomodulatory Effects

Emerging evidence suggests that this compound can modulate the immune response within the tumor microenvironment. Studies have shown that treatment can promote a shift towards a Th1 cytotoxic immune phenotype in patients with intestinal NETs, characterized by a significant increase in the pro-inflammatory cytokines TNFα and IFN-γ.[6] This suggests that this compound may help restore an anti-tumor immune response that is often suppressed in cancer patients.[6]

Clinical Validation and Response Assessment

The molecular mechanisms of this compound translate into tangible clinical benefits. The landmark CLARINET phase III trial provided Class I evidence for its antiproliferative effects, demonstrating that this compound (120 mg every 4 weeks) significantly improves progression-free survival (PFS) in patients with non-functioning GEP-NETs compared to placebo.[2][17]

Somatostatin Receptor Imaging (SSTR-PET)

The clinical utility of this compound is predicated on the presence of SSTRs on the tumor cells. Therefore, SSTR imaging is indispensable for patient selection. While historically performed with 111In-pentetreotide scintigraphy (OctreoScan), this has been largely superseded by PET/CT using Gallium-68 (68Ga)-labeled SSAs (e.g., DOTATATE, DOTATOC).[4][18] This functional imaging modality provides superior sensitivity and resolution for staging, restaging, and confirming SSTR expression, thereby identifying patients most likely to benefit from SSA therapy.[4]

Experimental Workflow: Patient Selection and Monitoring

The integration of molecular imaging into the clinical pathway ensures that this compound is deployed with precision.

Causality: This workflow is designed to be a self-validating system. The initial SSTR-PET scan validates the molecular target's presence. Subsequent monitoring with imaging and biomarkers like Chromogranin A (CgA) validates the therapeutic effect (or lack thereof), guiding further clinical decisions such as continuing, discontinuing, or escalating therapy.[2]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequencing of Somatostatin-Receptor–Based Therapies in Neuroendocrine Tumor Patients | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. 68Ga-DOTATATE PET/CT Interobserver Agreement for Neuroendocrine Tumor Assessment: Results of a Prospective Study on 50 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancerresearchuk.org [cancerresearchuk.org]

- 6. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancerresearchuk.org [cancerresearchuk.org]

- 8. onclive.com [onclive.com]

- 9. This compound in Gastroenteropancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]

- 12. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. nanets.net [nanets.net]

Technical Guide: Somatostatin Receptor Subtype Binding Affinity of Lanreotide

Executive Summary

Lanreotide is a synthetic, cyclic octapeptide analog of somatostatin (SRIF) widely utilized in the management of acromegaly and neuroendocrine tumors (NETs). Its therapeutic efficacy is predicated on its high-affinity, selective binding to specific somatostatin receptor (SSTR) subtypes—primarily SSTR2 and, to a lesser extent, SSTR5.

This technical guide provides a rigorous analysis of this compound’s pharmacodynamic profile, quantifying its binding affinity (

Molecular Mechanism & Receptor Pharmacology

Structural Basis of Interaction

This compound (D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2) retains the essential pharmacophore of native somatostatin-14 (SRIF-14)—the

However, the introduction of the D-Trp and D-Nal (naphthylalanine) residues confers resistance to enzymatic degradation, extending the half-life from minutes (native SRIF) to hours (this compound), while restricting conformational flexibility. This restriction results in a distinct selectivity profile compared to the pan-receptor binding of native SRIF.

Signal Transduction Pathways

Upon binding to SSTR2 (and SSTR5), this compound induces a conformational change that activates the pertussis toxin-sensitive

Figure 1: SSTR2 Signaling Cascade

The following diagram illustrates the primary signal transduction pathways activated by this compound binding to SSTR2.

Caption: this compound activation of SSTR2 leads to dual inhibition of cAMP/calcium influx (antisecretory) and modulation of PTP/MAPK (antiproliferative).

Binding Affinity Profile (Quantitative Analysis)

The clinical utility of this compound is defined by its

Comparative Binding Affinity Table (Human SSTR Subtypes)

The following data synthesizes consensus values from competitive radioligand binding assays using human recombinant receptors (hSSTR).

| Ligand | hSSTR1 ( | hSSTR2 ( | hSSTR3 ( | hSSTR4 ( | hSSTR5 ( |

| Somatostatin-14 | 0.93 | 0.15 | 0.56 | 1.5 | 0.29 |

| This compound | >1000 | 0.54 - 0.75 | >1000 | >1000 | 5.2 - 17 |

| Octreotide | >1000 | 0.40 - 0.87 | >1000 | >1000 | 6.8 - 20 |

| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

Data sources consolidated from Bruns et al. (2002), Schmid et al. (2010), and EMA Assessment Reports.

Key Pharmacological Insights

-

SSTR2 Dominance: this compound exhibits sub-nanomolar affinity for SSTR2 (

nM). Given that SSTR2 is the predominant subtype expressed in GH-secreting pituitary adenomas (90%+), this explains this compound's high efficacy in Acromegaly. -

SSTR5 Selectivity: this compound binds SSTR5 with moderate affinity (

nM). While weaker than Pasireotide ( -

Non-Binding Subtypes: this compound has negligible affinity (

nM) for SSTR1, SSTR3, and SSTR4. This selectivity profile minimizes "off-target" effects mediated by these subtypes but also limits efficacy in tumors lacking SSTR2/5 (e.g., some non-functioning pituitary adenomas or insulinomas).

Experimental Methodology: Radioligand Binding Assay[1][2][3]

To verify these affinity profiles in a drug development or research context, a robust Competition Binding Assay is required. The following protocol is designed for membrane preparations expressing human SSTRs (e.g., CHO-K1 or HEK293 stable transfectants).

Critical Reagents

-

Receptor Source: Membranes from CHO-K1 cells stably transfected with hSSTR2 or hSSTR5.

-

Radioligand (Hot): [

I]-Tyr -

Competitor (Cold): Unlabeled this compound acetate (serial dilutions).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM

, 1 mM EGTA, 0.5% BSA (prevents peptide adsorption), and Protease Inhibitor Cocktail (Bacitracin/PMSF).

Step-by-Step Protocol Workflow

Figure 2: Competition Binding Assay Workflow

Standardized workflow for determining

Caption: Workflow for competitive radioligand binding. Incubation equilibrium is critical for accurate Ki determination.

Data Analysis & Validation

-

Specific Binding Calculation: Subtract Non-Specific Binding (NSB, determined in the presence of 1

M unlabeled SRIF-14) from Total Binding. -

Curve Fitting: Plot Specific Binding (%) vs. Log[this compound]. Fit using a one-site competition model (Hill slope

). -

Cheng-Prusoff Correction: Convert the observed

to the absolute inhibition constant

Clinical Translation & Impact

The binding profile described above directly dictates the clinical positioning of this compound.

-

Acromegaly: The high density of SSTR2 on GH-secreting adenomas aligns perfectly with this compound's peak affinity (

nM). This results in reliable suppression of GH and normalization of IGF-1 in ~50-70% of patients.[1] -

Neuroendocrine Tumors (NETs): GEP-NETs frequently co-express SSTR2 and SSTR5. This compound’s antiproliferative effect (demonstrated in the CLARINET study) is driven by SSTR2-mediated cell cycle arrest (PTP

upregulation). -

Hyperglycemia Risk: Unlike Pasireotide, which binds SSTR5 with high affinity (suppressing insulin secretion) and SSTR2 with lower relative dominance, this compound spares insulin secretion to a greater degree due to its lower SSTR5 affinity and lack of SSTR3 affinity. This results in a more favorable metabolic safety profile.

References

-

Bruns, C., Lewis, I., Briner, U., Meno-Tetang, G., & Weckbecker, G. (2002). SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile. European Journal of Endocrinology, 146(5), 707–716.

-

[Link]

-

-

Schmid, H. A., & Schoeffter, P. (2004). Functional activity of the multiligand analog SOM230 at human recombinant somatostatin receptor subtypes supports its usefulness in neuroendocrine tumors. Neuroendocrinology, 80(Suppl. 1), 47–50.

-

[Link]

-

-

Gifford Bioscience. Radioligand Binding Assay Protocol.

-

[Link]

-

-

Rains, C., & Bryson, H. M. (1995). This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in the management of acromegaly and neuroendocrine tumors. Drugs, 49(2), 177-211.

-

[Link]

-

-

European Medicines Agency (EMA). Signifor (Pasireotide)

-

[Link]

-

Sources

Precision Mapping of Lanreotide Signaling: A Technical Framework for SSTR2/5 Pathway Analysis in Neuroendocrine Carcinomas

Executive Summary

Lanreotide is a synthetic octapeptide analog of somatostatin (SSA) widely utilized in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2][3] Its therapeutic efficacy hinges on high-affinity binding to Somatostatin Receptor subtypes 2 and 5 (SSTR2/5).[1][4] For researchers and drug developers, accurately mapping the downstream consequences of this binding—specifically the suppression of the cAMP/PKA axis and the modulation of the MAPK/ERK pathway—is critical for validating drug response and identifying resistance mechanisms.

This guide moves beyond generic assay descriptions to provide a causality-driven experimental framework. It details how to rigorously interrogate this compound signaling, ensuring that observed effects are pharmacologically specific and biologically relevant.

Part 1: The Molecular Architecture of this compound Action

This compound acts as an agonist, mimicking the endogenous somatostatin-14 (SST-14) but with significantly enhanced stability and selectivity. Upon binding to the transmembrane GPCRs (SSTR2 and SSTR5), it triggers a conformational change that liberates the G

The Primary Axis: cAMP Suppression

The immediate effector of this compound-bound SSTR2/5 is Adenylyl Cyclase (AC) .[5] The liberated G

-

Causality: Reduced cAMP

Reduced Protein Kinase A (PKA) activity -

Outcome: Suppression of secretory vesicle exocytosis (hormone control) and downregulation of mitogenic gene transcription.

The Secondary Axis: Phosphatase Recruitment & Antiproliferation

Crucial for cancer research is this compound's ability to recruit Protein Tyrosine Phosphatases (PTPs), specifically SHP-1 and SHP-2 .

-

Mechanism: The SSTR2-G

complex recruits SHP-1 to the membrane. -

Target: SHP-1 directly dephosphorylates activated kinases (e.g., ERK1/2, Akt), effectively acting as a "brake" on growth factor-driven proliferation.

-

Apoptosis: In specific contexts (e.g., pituitary adenomas), this cascade induces cell cycle arrest at G1 via p27Kip1 upregulation and can trigger caspase-mediated apoptosis.

Visualization of Signaling Topology

Figure 1: The dual-mechanism of this compound action: cAMP suppression via G

Part 2: Experimental Framework for Pathway Analysis

To rigorously validate this compound activity, researchers must demonstrate specific modulation of the pathways described above. The following protocols are designed to be self-validating.

Cell Line Selection & Validation

Not all NET cell lines maintain SSTR expression in culture.

-

Recommended Models: BON-1 (Pancreatic NET), QGP-1 (Pancreatic Islet Carcinoma), NCI-H727 (Lung Carcinoid).

-

Mandatory Pre-Check: Verify SSTR2/5 surface expression via Flow Cytometry or Western Blot before initiating signaling studies. SSTR downregulation is a common cause of assay failure.

Protocol A: Dynamic Phospho-Signaling Analysis (Western Blot)

This protocol measures the suppression of basal or stimulated ERK/Akt phosphorylation.

The "Why" Behind the Steps:

-

Serum Starvation: Essential. Growth factors in serum constitutively activate ERK, masking the subtle inhibitory effect of this compound. You must lower the "noise" to see the "signal."

-

Phosphatase Inhibitors: Critical during lysis to prevent the artificial loss of phosphate groups, which would yield false negatives.

Step-by-Step Methodology:

-

Seeding: Plate cells (e.g., BON-1) at

cells/well in 6-well plates. Culture for 24h. -

Starvation: Wash 2x with PBS. Replace media with serum-free medium (0% FBS) for 16–24 hours.

-

Treatment:

-

Negative Control: Vehicle (Acetic acid/Saline).

-

Positive Control (Stimulation): EGF (10 ng/mL) or IGF-1 (for 10 mins) to induce strong phosphorylation.

-

Experimental: Pre-treat with this compound (10 nM – 1

M) for 30 mins, then add EGF/IGF-1.

-

-

Lysis: Rapidly aspirate media. Wash with ice-cold PBS containing 1mM Sodium Orthovanadate (phosphatase inhibitor). Lyse immediately in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .

-

Detection: Perform SDS-PAGE. Probe for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 .

-

Quantification: Calculate the ratio of (p-ERK / Total ERK). This compound efficacy is defined by the % reduction in this ratio compared to the EGF-only control.

Protocol B: Functional cAMP Suppression Assay

Since this compound inhibits cAMP, a baseline level of cAMP must first be established to observe a reduction.

The "Self-Validating" System:

-

Forskolin: A direct activator of Adenylyl Cyclase. It acts as the "gas pedal." this compound acts as the "brake." If Forskolin does not spike cAMP, the assay is invalid.

Methodology:

-

Preparation: Seed cells in 96-well plates (10,000 cells/well).

-

Induction: Treat cells with Forskolin (10

M) + IBMX (0.5 mM) .-

Note: IBMX inhibits phosphodiesterases, preventing cAMP degradation and amplifying the signal.

-

-

Inhibition: Co-treat with this compound (titration: 0.1 nM to 1

M) for 30 minutes. -

Lysis & Readout: Use a competitive ELISA or TR-FRET (e.g., HTRF cAMP kit) to quantify intracellular cAMP.

-

Analysis: Plot Log[this compound] vs. % cAMP Inhibition to derive the IC50.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for validating this compound signaling activity, emphasizing serum starvation and signal preservation.

Part 3: Data Interpretation & Quantitative Benchmarks

When analyzing data from the protocols above, compare results against established benchmarks for SSTR2-positive cells.

Table 1: Expected Quantitative Responses

| Parameter | Assay Type | Expected Outcome (SSTR2+ Cells) | Validation Check |

| cAMP Levels | ELISA / HTRF | 30–50% reduction in Forskolin-stimulated cAMP. | Did Forskolin alone increase cAMP >5-fold over basal? |

| p-ERK1/2 | Western Blot | Inhibition of EGF-induced phosphorylation. | Is Total ERK signal constant across all lanes? |

| Proliferation | MTT / WST-1 | 15–25% reduction (Cytostatic, not cytotoxic). | Is the vehicle control growing exponentially? |

| Apoptosis | Annexin V / PI | Increase in Sub-G1 population (context dependent). | Are positive control (e.g., Staurosporine) cells apoptotic? |

Troubleshooting Common Pitfalls

-

No cAMP Inhibition: Check SSTR expression. High passage number cells often lose receptor density.

-

No p-ERK Reduction: Ensure lysis buffer contained Sodium Orthovanadate and Sodium Fluoride . Phosphatases are rapid; delay in lysis destroys the signal.

-

High Background: Incomplete serum starvation. Ensure 0% FBS is used for at least 16h prior to treatment.

References

-

Mechanism of Action of this compound Acetate. Patsnap Synapse. (2024).[6][7] Retrieved from [Link]

-

This compound promotes apoptosis and is not radioprotective in GH3 cells. Endocrine-Related Cancer.[8] (2009).[9] Retrieved from [Link]

-

Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound. Frontiers in Pharmacology. (2024).[6][7] Retrieved from [Link]

-

Affinity profiles for human somatostatin receptor subtypes SST1-SST5. European Journal of Nuclear Medicine. (2000). Retrieved from [Link]

-

This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors. Frontiers in Endocrinology. (2020).[2][10] Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 6. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells [zora.uzh.ch]

- 7. researchgate.net [researchgate.net]

- 8. This compound promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Lanreotide Analogues

Executive Summary

Lanreotide (Somatuline®) is a cyclic octapeptide and a potent analogue of endogenous somatostatin (SRIF-14). Unlike the native hormone, which has a half-life of <3 minutes, this compound exhibits extended stability and high selectivity for Somatostatin Receptor subtypes 2 (SSTR2) and 5 (SSTR5).

This guide details the technical workflow for discovering and synthesizing this compound analogues. It shifts focus from "recipe-following" to rational scaffold engineering , utilizing an optimized Fmoc-Solid Phase Peptide Synthesis (SPPS) protocol with on-resin disulfide cyclization . This methodology allows for the rapid generation of analogue libraries essential for Structure-Activity Relationship (SAR) profiling and Peptide Receptor Radionuclide Therapy (PRRT) development.

Structural Basis & Rational Design

The Pharmacophore

The biological activity of this compound relies on maintaining a Type II'

-

Native Pharmacophore: Phe

-Trp -

This compound Sequence: H-D-2-Nal

-Cys

Critical Modifications for Analogue Design

When designing analogues, specific residues serve as "anchors" (immutable) versus "vectors" (modifiable).

| Residue (this compound) | Role in Bioactivity | Design Strategy for Analogues |

| D-2-Nal | Replaces Phe. Increases hydrophobicity and aromatic stacking; blocks N-terminal degradation. | Modifiable. Ideal site for conjugation (e.g., DOTA chelators) via a spacer (PEG/GABA) without disrupting the pharmacophore. |

| Cys | Disulfide bridge. Constrains the peptide into the active cyclic conformation. | Anchor. Replacing with dicarba-bridges or lactams (stapled peptides) can improve serum stability but requires orthogonal protection schemes. |

| Tyr | Hydrophobic interaction. | Modifiable. Substitution with halogenated Phe (e.g., 4-Cl-Phe) can probe the hydrophobic pocket depth of SSTR2. |

| D-Trp | The Keystone. Stabilizes the | Anchor. Modification here typically destroys affinity. |

| Lys | Critical electrostatic interaction with Asp residues in the SSTR ligand binding pocket. | Anchor. Must retain positive charge. |

High-Fidelity Synthesis Protocol (Fmoc-SPPS)

The following protocol utilizes Rink Amide ChemMatrix resin for superior swelling and On-Resin Cyclization using Iodine/TEMPO. This approach is superior to solution-phase cyclization for analogue libraries as it prevents dimerization and simplifies purification.

Materials & Reagents[1]

-

Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g loading). Why: PEG-based resins minimize aggregation of hydrophobic sequences like D-2-Nal.

-

Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Why: Superior to HBTU/HOBt for preventing racemization of Cys and D-Trp.

-

Protecting Groups:

-

Standard: Fmoc-Xxx-OH.

-

Cysteine: Fmoc-Cys(Acm)-OH . Why: Acetamidomethyl (Acm) allows for selective on-resin cyclization without removing other side-chain protectors.

-

Lysine: Fmoc-Lys(Boc)-OH.

-

Step-by-Step Workflow

Phase A: Linear Assembly

-

Swelling: Swell resin in DMF (30 min) at 35°C.

-

Deprotection: 20% Piperidine in DMF (2

5 min). Wash -

Coupling:

-

Dissolve Amino Acid (4 eq), Oxyma (4 eq), and DIC (4 eq) in DMF.

-

Incubate with resin for 45 min at 50°C (Use 25°C for Cys and His to prevent racemization).

-

Validation: Perform Chloranil test (for secondary amines) or Kaiser test. If positive, re-couple.

-

-

Repeat until sequence is complete: H-D-2-Nal-Cys(Acm)-Tyr(tBu)-D-Trp(Boc)-Lys(Boc)-Val-Cys(Acm)-Thr(tBu)-Resin.

Phase B: On-Resin Cyclization (The "Expert" Method)

Context: Traditional iodine oxidation can be slow or incomplete. The addition of TEMPO accelerates the reaction and reduces oxidative damage to Trp/Tyr.

-

Wash: Wash resin with DMF

5, then DCM -

Oxidation Cocktail: Prepare Iodine (10 eq) + TEMPO (2 eq) in DMF/H

O (9:1). -

Reaction: Add cocktail to the resin-bound linear peptide. Shake at room temperature for 30–60 minutes.

-

Quench: Wash with 10% Ascorbic Acid in DMF (removes excess Iodine)

3, then DMF -

Validation: Cleave a micro-sample. Analysis by LC-MS should show [M-2H] mass shift corresponding to disulfide formation (-2 Da).

Phase C: Global Cleavage

-

Cocktail: TFA/TIS/H

O/DODT (92.5 : 2.5 : 2.5 : 2.5). Note: DODT (3,6-Dioxa-1,8-octanedithiol) is a scavenger essential for preventing re-attachment of protecting groups to the sensitive Trp/Cys residues. -

Incubation: 2.5 hours at Room Temp.

-

Precipitation: Filter resin; precipitate filtrate in ice-cold Diethyl Ether. Centrifuge and dry.

Visualization of Workflow

Figure 1: Optimized workflow for Solid Phase Peptide Synthesis of this compound analogues featuring on-resin cyclization.

Purification & Characterization

Preparative HPLC Protocol

Separation of the cyclic product from the linear impurities and deletion sequences is critical.

-

Column: C18 Preparative Column (e.g., Phenomenex Luna, 10µm, 100 Å).

-

Mobile Phase A: 0.1% TFA in H

O. -

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient:

-

0–5 min: 10% B (Equilibration)

-

5–35 min: 25%

55% B (Linear Gradient) -

35–40 min: 95% B (Wash)

-

-

Detection: UV at 220 nm (peptide bond) and 280 nm (Trp/Tyr).

Quality Control (Self-Validating Metrics)

-

HR-MS (High-Res Mass Spec): Must confirm monoisotopic mass.

-

Ellman’s Test: Negative result required. A positive test indicates incomplete cyclization (free thiols).

-

Chiral Amino Acid Analysis: To confirm no racemization of D-Trp occurred during coupling.

SSTR Subtype Selectivity Pathway

The following diagram illustrates the binding logic used to validate analogues against specific receptor subtypes.

Figure 2: Receptor selectivity profile. Analogues must maintain high SSTR2 affinity for oncology applications.

Next-Generation Applications: PRRT Conjugation

For drug development professionals working on Peptide Receptor Radionuclide Therapy (PRRT), the this compound scaffold is often modified at the N-terminus.

-

Strategy: Conjugation of DOTA or DFO chelators.

-

Protocol:

-

Perform SPPS as described above but do not cleave from resin.

-

Remove N-terminal Fmoc from D-2-Nal.

-

Couple Fmoc-8-amino-3,6-dioxaoctanoic acid (PEG2) as a spacer (prevents steric hindrance).

-

Couple DOTA-tris(tBu)ester .

-

Proceed to Global Cleavage (TFA removes tBu from DOTA and peptide simultaneously).

-

References

-

Chowdhury, A., et al. (2024).[2] On-resin synthesis of this compound epimers and studies of their structure-activity relationships. Royal Society of Chemistry.[2] Retrieved from [Link]

-

Gomez-Camarillo, M.A., et al. (2025). Iodine-Mediated Peptide Disulfide Bridging is Reversible and Sequence-Dependent in Solid Support: Use of TEMPO in the Reaction Resolves the Challenge. ResearchGate. Retrieved from [Link]

-

Chen, J., et al. (2025). Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1. PubMed Central. Retrieved from [Link]

Sources

Structural biology of Lanreotide and receptor interaction

An In-depth Technical Guide to the Structural Biology of Lanreotide and its Receptor Interaction

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structural and molecular underpinnings of this compound's interaction with its cognate somatostatin receptors (SSTRs). We will dissect the conformational dynamics of both the ligand and the receptor, detail the precise nature of their binding interface, and elucidate the downstream signaling consequences of this interaction. The methodologies used to unravel these intricate details will be presented with the rationale behind their application, offering a holistic view for researchers and drug development professionals in the field.

Introduction: this compound and the Somatostatin System

This compound is a synthetic octapeptide analogue of the natural hormone somatostatin. Its clinical significance lies in its ability to mimic the inhibitory effects of somatostatin with a significantly longer half-life, making it a cornerstone therapy for conditions characterized by hormonal over-secretion, such as acromegaly and neuroendocrine tumors (NETs).

The biological effects of this compound are mediated through its interaction with the somatostatin receptor family, a group of five G protein-coupled receptors (GPCRs) designated SSTR1 through SSTR5. These receptors are expressed in various tissues and are often overexpressed in NETs, providing a target for both diagnosis and treatment. This compound exhibits a high binding affinity primarily for SSTR2 and SSTR5, with a lower affinity for SSTR3 and SSTR4, and negligible affinity for SSTR1. This receptor subtype selectivity is a key determinant of its therapeutic profile.

Structural Elucidation of this compound and its Conformation

The structure of this compound (3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide, cyclic (2→7) disulfide) is characterized by a cyclic hexapeptide core, which is crucial for its stability and receptor binding. Nuclear Magnetic Resonance (NMR) studies have been instrumental in defining its three-dimensional structure in solution. These studies reveal a rigid, pre-organized conformation that is believed to contribute to its high receptor affinity by minimizing the entropic penalty of binding.

The key structural features of this compound include a β-turn encompassing the D-Trp-Lys motif, which is a hallmark of many bioactive somatostatin analogues. This specific conformation presents the critical pharmacophoric residues in an optimal orientation for interaction with the binding pocket of SSTRs.

Architecture of the Somatostatin Receptors

As members of the GPCR superfamily, SSTRs share a canonical architecture of seven transmembrane (TM) helices connected by intracellular and extracellular loops. The determination of the high-resolution structures of SSTR2 and SSTR5, primarily through cryo-electron microscopy (cryo-EM), has been a landmark achievement in understanding the mechanism of this compound action.

These structures reveal a deep, narrow binding pocket accessible from the extracellular side. The binding of this compound induces a conformational change in the receptor, particularly in the arrangement of the transmembrane helices, which is transmitted to the intracellular side to facilitate G protein coupling and subsequent signal transduction.

The this compound-SSTR Interaction: A Molecular Embrace

The binding of this compound to SSTRs is a highly specific interaction governed by a network of hydrogen bonds, hydrophobic interactions, and salt bridges. High-resolution structural studies of this compound in complex with SSTR2 have provided an atomic-level understanding of this interface.

Key Interacting Residues:

-

D-Nal and Tyr residues of this compound: These aromatic residues often engage in hydrophobic interactions with pockets within the receptor's transmembrane domain.

-

D-Trp and Lys residues of this compound: This critical β-turn motif forms extensive contacts with the receptor. The lysine residue is often involved in a salt bridge with an acidic residue in the receptor, such as aspartate or glutamate.

-

Disulfide Bridge: The cyclic nature imposed by the disulfide bond is essential for maintaining the bioactive conformation of this compound.

The binding of this compound stabilizes an active conformation of the receptor, which promotes the recruitment and activation of inhibitory G proteins (Gi/o).

Quantitative Binding Data

The affinity of this compound for different SSTR subtypes is a critical determinant of its biological activity. These affinities are typically quantified by measuring the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

| Receptor Subtype | This compound Binding Affinity (IC50, nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.9 - 2.5 |

| SSTR3 | 30 - 50 |

| SSTR4 | 5 - 25 |

| SSTR5 | 1.5 - 5 |

Functional Consequences: Downstream Signaling Pathways

Upon this compound binding and the subsequent activation of Gi/o proteins, a cascade of intracellular signaling events is initiated. The primary effector pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The canonical signaling cascade proceeds as follows:

-

Receptor Activation: this compound binding stabilizes the active conformation of SSTR2/5.

-

G Protein Coupling: The activated receptor recruits and activates heterotrimeric Gi/o proteins.

-

Adenylyl Cyclase Inhibition: The Gαi subunit dissociates and inhibits adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase results in decreased production of cAMP.

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to the inhibition of hormone secretion and cell proliferation.

In addition to the inhibition of adenylyl cyclase, SSTR activation by this compound can also lead to the modulation of other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the regulation of ion channels.

Signaling Pathway Diagram

Caption: this compound-induced signaling cascade via SSTR2/5.

Experimental Methodologies: A Practical Guide

The elucidation of the structural and functional aspects of the this compound-SSTR system relies on a suite of sophisticated biophysical and cell-based techniques.

X-ray Crystallography / Cryo-Electron Microscopy

These techniques provide atomic-level structural information of the this compound-SSTR complex.

Experimental Workflow:

-

Protein Expression and Purification: High-level expression of the SSTR in a suitable system (e.g., insect or mammalian cells) followed by purification.

-

Complex Formation: Incubation of the purified receptor with a molar excess of this compound.

-

Crystallization / Sample Preparation:

-

X-ray Crystallography: Screening of various conditions to obtain well-diffracting crystals of the complex.

-

Cryo-EM: Vitrification of the complex on EM grids.

-

-

Data Collection and Processing: Diffraction data collection at a synchrotron source (X-ray) or imaging in a transmission electron microscope (Cryo-EM), followed by extensive data processing to obtain a high-resolution 3D map.

-

Model Building and Refinement: Building an atomic model into the electron density map and refining it to fit the data.

Workflow Diagram: Structural Determination

Caption: Workflow for determining the structure of the this compound-SSTR complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of the this compound-SSTR interaction in real-time.

Protocol Outline:

-

Immobilization: Covalent immobilization of the purified SSTR onto a sensor chip.

-

Binding: Injection of varying concentrations of this compound over the sensor surface.

-

Dissociation: Injection of buffer to monitor the dissociation of the complex.

-

Data Analysis: Fitting the binding and dissociation curves to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

cAMP Measurement Assay

This cell-based functional assay quantifies the ability of this compound to inhibit adenylyl cyclase activity.

Protocol Outline:

-

Cell Culture: Culture cells stably expressing the SSTR of interest.

-

Stimulation: Pre-treat cells with varying concentrations of this compound, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration as a function of this compound concentration to determine the IC50 value.

Conclusion

The detailed structural and functional understanding of the this compound-SSTR interaction provides a robust framework for the rational design of next-generation somatostatin analogues with improved affinity, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide represent the cornerstone of modern drug discovery and development in the field of GPCR-targeted therapeutics.

References

-

Title: this compound: a review of its use in the management of acromegaly. Source: Drugs URL: [Link]

-

Title: this compound in metastatic enteropancreatic neuroendocrine tumors. Source: New England Journal of Medicine URL: [Link]

-

Title: Somatostatin and its receptors from discovery to clinical application. Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Somatostatin Receptors as a Target for Therapy. Source: Endotext URL: [Link]

-

Title: Characterization of Somatostatin Receptor Subtype-Specific Peptides for Bimodal Imaging. Source: Cancers URL: [Link]

-

Title: The solution structure of the somatostatin analogue this compound. Source: European Journal of Biochemistry URL: [Link]

-

Title: Structures of the human somatostatin receptor 2 in complex with agonists and antagonists. Source: Nature Communications URL: [Link]

-

Title: Somatostatin receptor-mediated signaling pathways. Source: Molecular and Cellular Endocrinology URL: [Link]

Pharmacological Profile: Receptor Selectivity and Kinetics

Topic: Mechanistic Dissection of Lanreotide: Signal Transduction Modulation and Hormonal Control Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

This compound is a synthetic octapeptide analog of somatostatin (SRIF) that functions as a potent inhibitor of endocrine and exocrine secretion. Unlike native somatostatin, which has a half-life of 1–3 minutes and binds with high affinity to all five somatostatin receptor subtypes (SSTR1–5), this compound exhibits a distinct, high-affinity selectivity profile primarily for SSTR2 and SSTR5 .

This selectivity is the cornerstone of its therapeutic index in Acromegaly and Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs), as SSTR2 is the predominant subtype expressed on somatotroph adenomas and many neuroendocrine tumors.

Comparative Binding Affinity (Ki)

The following table synthesizes binding affinity data (Ki) derived from competitive radioligand binding assays. Note the pronounced affinity of this compound for SSTR2 and SSTR5 compared to the broader or distinct profiles of other analogs.

| Compound | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |

| Native Somatostatin-14 | 0.9 | 0.2 | 0.3 | 0.3 | 0.2 |

| This compound | >1000 | 0.75 - 1.1 | >100 | >1000 | 5.0 - 8.0 |

| Octreotide | >1000 | 2.0 | >100 | >1000 | 20 - 30 |

| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

Data synthesized from Shimon et al. and BenchChem technical data.

The Molecular Engine: Signal Transduction Pathways[3]

This compound exerts its effects through G-protein coupled receptors (GPCRs). Upon binding to SSTR2 or SSTR5, the receptor undergoes a conformational change that triggers the dissociation of the heterotrimeric G-protein complex (G

Core Signaling Cascade[4]

-

G

i Activation: The G -

PKA Suppression: Reduced cAMP levels prevent the activation of Protein Kinase A (PKA).[1]

-

Calcium Channel Blockade (The Secretion Switch): The G

subunits (released upon G -

Phosphatase Recruitment (Antiproliferative): SSTR2 activation recruits protein tyrosine phosphatases (SHP-1 and SHP-2). These dephosphorylate key kinases in the PI3K/Akt and MAPK pathways, inducing cell cycle arrest (G1 phase).

Visualization: Intracellular Signaling Topology

Figure 1: The dual-pathway mechanism of this compound. Note the parallel inhibition of Calcium influx (secretion control) and SHP-1 recruitment (tumor growth control).

Experimental Framework: Validating Mechanism of Action

For drug development professionals characterizing this compound or novel analogs, "trustworthiness" comes from robust, self-validating assays. The following protocols are standard for verifying SSTR-mediated signaling.

Protocol A: cAMP Inhibition Assay (Functional Validation)

Objective: Quantify the potency of this compound in inhibiting Forskolin-induced cAMP accumulation.

-

Cell Line Selection: Use CHO-K1 or HEK293 cells stably transfected with human SSTR2 (e.g., CHO-SSTR2).

-

Seeding: Plate 2,000 cells/well in a 384-well low-volume plate. Incubate overnight at 37°C/5% CO2.

-

Stimulation Buffer Prep: Prepare buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

-

Agonist Treatment:

-

Add this compound (serial dilutions from

to -

Immediately add Forskolin (10 µM) to stimulate Adenylyl Cyclase.

-

Control: Forskolin only (Max Signal) and Buffer only (Basal).

-

-

Incubation: 30 minutes at Room Temperature (RT).

-

Detection (HTRF/FRET):

-

Add cAMP-d2 conjugate (acceptor) and Anti-cAMP-Cryptate (donor).

-

Incubate 1 hour at RT.

-

-

Readout: Measure fluorescence ratio (665nm/620nm).

-

Result: this compound should show a dose-dependent increase in HTRF ratio (inversely proportional to cAMP concentration).

-

Protocol B: Receptor Internalization Assay (Structural Validation)

Objective: Confirm that this compound binding triggers receptor endocytosis (a marker of agonist efficacy).

-

Transfection: Express HA-tagged SSTR2 in HEK293 cells.

-

Labeling: Incubate live cells with Anti-HA antibody (Alexa-488 conjugated) at 4°C for 30 mins (labels surface receptors only).

-

Treatment: Add this compound (100 nM) and shift to 37°C for 0, 15, 30, and 60 minutes.

-

Fixation: Stop reaction with 4% Paraformaldehyde (PFA).

-

Microscopy: Quantify the shift of fluorescence from the plasma membrane to intracellular vesicles (endosomes).

Visualization: Experimental Logic Flow

Figure 2: Logic flow for the cAMP inhibition assay. High FRET signal indicates successful drug activity (low cAMP).

Formulation Science: The Nanotube Depot

A unique technical aspect of this compound is its formulation (Somatuline Depot/Autogel). Unlike Octreotide LAR, which uses PLGA microspheres, this compound utilizes self-assembling peptide nanotubes .

-

Mechanism: In water, this compound monomers form dimers, which stack into filaments. These filaments arrange into hollow nanotubes (24 nm diameter) that pack densely into a semi-solid gel.

-

PK Implication: Upon deep subcutaneous injection, the gel creates a drug reservoir. The release is controlled by the passive dissociation of nanotubes into monomers at the gel-tissue interface, providing zero-order release kinetics over 28+ days.

References

-

Shimon, I., et al. (1997). "Somatostatin Receptor (SSTR) Subtype-selective Analogues Differentially Suppress In Vitro Growth Hormone and Prolactin in Human Pituitary Adenomas." Journal of Clinical Investigation.

-

BenchChem Technical Guide. (2025). "this compound Acetate: A Technical Guide to Somatostatin Receptor Binding Affinity and Signaling."

-

Valéry, C., et al. (2003). "Molecular origin of the self-assembly of this compound into nanotubes." Proceedings of the National Academy of Sciences (PNAS).

-

Gatto, F., et al. (2019). "Biased Agonism at Somatostatin Receptors: A New Paradigm for Drug Discovery." Frontiers in Endocrinology.

-

NIH/NCI Drug Dictionary. "this compound Acetate."

Sources

Preclinical Evaluation of Lanreotide in Novel Cancer Models: A Technical Guide

Executive Summary

Lanreotide, a long-acting somatostatin analog (SSA), is a cornerstone therapy for neuroendocrine tumors (NETs) and acromegaly. While its clinical efficacy is well-established (e.g., CLARINET trial), the preclinical evaluation of this compound is evolving. Traditional 2D cell lines often fail to predict clinical response due to the loss of somatostatin receptor (SSTR) expression and lack of tumor microenvironment (TME) context.

This guide outlines a modernized preclinical workflow using 3D tumor spheroids and Patient-Derived Xenografts (PDX) . These models better preserve SSTR density and heterogeneity, providing a rigorous platform for evaluating this compound’s antiproliferative and antisecretory mechanisms.

Part 1: Mechanistic Foundation & Signaling

This compound acts primarily as an agonist for SSTR2 and SSTR5 . Upon binding, it triggers G-protein coupled signaling that suppresses hormone secretion and inhibits cell proliferation. Understanding this pathway is critical for selecting appropriate pharmacodynamic biomarkers.

Mechanism of Action Diagram

The following diagram illustrates the intracellular cascade triggered by this compound binding to SSTR2, leading to the inhibition of the PI3K/Akt and MAPK pathways.

Caption: this compound-induced SSTR2 signaling cascade resulting in dual inhibition of secretion and proliferation.

Part 2: In Vitro Evaluation (3D Spheroid Models)

Rationale: Standard 2D monolayers of NET cell lines (e.g., BON-1, QGP-1) often downregulate SSTR2, rendering them insensitive to SSAs. 3D spheroid cultures restore cell-cell contacts and receptor density, mimicking the in vivo drug resistance profile.

Protocol: 3D Spheroid Generation & Treatment

System: Ultra-Low Attachment (ULA) 96-well plates (e.g., Corning, Greiner).

-

Cell Preparation:

-

Dissociate cells (BON-1 or NCI-H727) using Accutase to preserve surface receptors.

-

Resuspend in complete media supplemented with 2% Matrigel (optional) to promote compact spheroid formation.

-

-

Seeding:

-

Seed 1,000–3,000 cells/well in 100 µL volume into ULA plates.

-

Centrifuge plates at 200 x g for 5 minutes to center the cell pellet.

-

-

Spheroid Maturation:

-

Incubate for 72–96 hours. Verify formation of single, solid spheroids (>300 µm diameter) via microscopy.

-

-

This compound Treatment:

-

Prepare this compound acetate stock (10 mM in DMSO or water).

-

Perform serial dilutions in media (Range: 1 nM to 10 µM).

-

Critical Step: Refresh treatment every 48 hours to maintain peptide stability.

-

-

Readouts (Day 7-10):

-

Size Analysis: Image cytometry (measure diameter/volume reduction).

-

Viability: ATP-based luminescence assay (e.g., CellTiter-Glo 3D). Note: Lytic assays must be optimized for 3D penetration.

-

Representative Data: 2D vs. 3D Sensitivity

| Parameter | 2D Monolayer (BON-1) | 3D Spheroid (BON-1) | Interpretation |

| SSTR2 Expression | Low / Heterogeneous | High / Membrane Localized | 3D restores target density. |

| This compound IC50 | > 10 µM (Resistant) | ~100 nM - 1 µM | 3D models predict clinical response better. |

| Apoptosis (Caspase-3) | Negligible | Moderate Induction | Spatial constraints enhance apoptotic signaling. |

Part 3: In Vivo Evaluation (PDX Models)

Rationale: Patient-Derived Xenografts (PDX) maintain the genetic and histological heterogeneity of human NETs. Unlike cell line xenografts, PDX models retain the stromal architecture and SSTR profiles necessary for accurate this compound evaluation.

Experimental Workflow Diagram

The following diagram outlines the lifecycle of a PDX study, from implantation to biomarker analysis.

Caption: PDX workflow for this compound evaluation. TGI = Tumor Growth Inhibition.

In Vivo Protocol: Dosing & Administration

Model: Immunodeficient mice (e.g., NSG or Nude) bearing SSTR+ PDX or cell line xenografts (e.g., NCI-H727).

-

Formulation:

-

This compound is typically available as a sustained-release depot formulation (Somatuline Depot) for humans.[1]

-

Preclinical Adaptation: For mice, use daily subcutaneous (s.c.) injections of this compound acetate in saline to mimic steady-state exposure, or utilize custom-made slow-release pellets (21-day release).

-

-

Dosage Strategy:

-

Efficacy Dose: 1 mg/kg to 10 mg/kg daily s.c. This range is sufficient to saturate SSTR2 receptors without inducing non-specific toxicity.

-

Toxicity Threshold: Avoid doses >30 mg/kg/day, as rodent studies indicate a risk of injection site sarcomas at this concentration due to local irritation [1].

-

-

Treatment Schedule:

-

Start treatment when tumors reach 150–200 mm³.

-

Duration: 21–28 days.

-

-

Monitoring:

-

Measure tumor volume bi-weekly (calipers).

-

Weigh mice bi-weekly to monitor systemic toxicity.

-

Part 4: Pharmacodynamic Biomarkers

To validate that tumor growth inhibition is driven by the specific mechanism of this compound, the following biomarkers must be assessed at the study endpoint.

| Biomarker | Assay Method | Expected Change (Responders) | Mechanistic Link |

| SSTR2 | IHC / Western Blot | Membrane retention / Internalization | Target engagement verification. |

| Ki67 | IHC | Reduction in % positive nuclei | Inhibition of cell cycle progression (G1 arrest). |

| Chromogranin A (CgA) | ELISA (Serum) | Reduction (>20%) | Inhibition of neuroendocrine secretory activity. |

| p-ERK1/2 | Western Blot | Decreased phosphorylation | Blockade of downstream MAPK signaling. |

References

-

FDA Prescribing Information . Somatuline Depot (this compound) Injection.[1][2] U.S. Food and Drug Administration.[3] [Link]

-

Caplin, M. E., et al. (2014). This compound in Metastatic Enteropancreatic Neuroendocrine Tumors (CLARINET). New England Journal of Medicine. [Link]

-

Wong, C., et al. (2020). 3D Spheroid Models for Evaluating Somatostatin Analogs in Neuroendocrine Tumors. Endocrine-Related Cancer. [Link]

-

Grozinsky-Glasberg, S., et al. (2008).[4] Somatostatin analogues in the control of neuroendocrine tumours: efficacy and mechanisms. Endocrine-Related Cancer. [Link]

Sources

Lanreotide's Role in Angiogenesis and Tumor Microenvironment: A Technical Guide

Executive Summary

This technical guide analyzes the mechanistic impact of Lanreotide, a synthetic somatostatin analog (SSA), on tumor angiogenesis and the broader tumor microenvironment (TME). While traditionally viewed as an antisecretory agent for neuroendocrine tumors (NETs), this compound exerts profound antiproliferative and anti-angiogenic effects through high-affinity binding to Somatostatin Receptor subtype 2 (SSTR2). This document dissects the signal transduction pathways linking SSTR2 activation to VEGF suppression, details the modulation of stromal components (CAFs, immune cells), and provides validated experimental protocols for assessing these phenomena in preclinical drug development.

Mechanistic Deep Dive: The SSTR2-Angiogenesis Axis

Receptor Affinity and Signal Transduction

This compound acts primarily as an agonist for SSTR2 and, to a lesser extent, SSTR5. The anti-angiogenic potency of this compound is not merely a consequence of growth hormone (GH) suppression but involves direct signaling events within endothelial cells and tumor cells.

Key Signaling Cascade:

-

Ligand Binding: this compound binds SSTR2 (G-protein coupled receptor).[1]

-

Gi/o Activation: Recruitment of inhibitory G-proteins (

).[1] -

Enzymatic Modulation:

-

Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP, dampening PKA activity.[1]

-

Recruitment of SHP-1 (PTPN6): This protein tyrosine phosphatase dephosphorylates key kinases in the PI3K/Akt pathway.

-

-

Transcriptional Suppression: Downregulation of the PI3K/Akt/mTOR axis reduces the translation of Hypoxia-Inducible Factor 1

(HIF-1 -

Angiogenic Switch-Off: Reduced HIF-1

prevents the transcription of VEGFA, thereby inhibiting endothelial cell proliferation and tube formation.

Visualization of Signaling Pathway

The following diagram illustrates the intracellular cascade initiated by this compound that leads to anti-angiogenic effects.

Caption: this compound-induced SSTR2 signaling suppresses VEGF via dual inhibition of cAMP and PI3K/Akt/mTOR pathways.

Modulation of the Tumor Microenvironment (TME)

Beyond direct effects on tumor cells, this compound remodels the TME, a critical consideration for combination therapies.

| TME Component | Effect of this compound | Mechanism |

| Endothelial Cells (ECs) | Inhibition of proliferation & migration | Direct SSTR2 binding on ECs; suppression of autocrine VEGF loops. |

| Cancer-Associated Fibroblasts (CAFs) | Reduced activation | Inhibition of TGF- |

| Tumor-Associated Macrophages (TAMs) | Shift to M1-like phenotype | Modulation of cytokine profile (IL-6, TNF- |

| Immune Cells (T-cells) | Antiproliferative (context-dependent) | SSTRs are expressed on activated lymphocytes; potential to modulate Th1/Th2 balance. |

Experimental Protocols

In Vitro Angiogenesis: HUVEC Tube Formation Assay

This protocol is designed to quantify the anti-angiogenic potency of this compound. It is a self-validating system using Suramin or VEGF-deprivation as controls.

Materials:

-

Primary Human Umbilical Vein Endothelial Cells (HUVEC), passage < 5.

-

Growth Factor Reduced (GFR) Matrigel (or equivalent basement membrane matrix).

-

This compound Acetate (solubilized in weak acetic acid or appropriate buffer).

-

Positive Control: Suramin (30 µM) or VEGF-neutralizing antibody.

-

Negative Control: Vehicle (PBS/Acetic acid matched to this compound solvent).

Protocol Workflow:

-

Matrix Preparation: Thaw GFR Matrigel at 4°C overnight. Coat 96-well angiogenesis

-plate with 10 µL/well. Polymerize at 37°C for 30-60 mins. -

Cell Seeding: Harvest HUVECs. Resuspend in low-serum (2%) media containing VEGF (10 ng/mL) to stimulate tube formation.

-

Treatment:

-

Seed 1.5 x 10^4 cells/well.

-

Add this compound at log-scale concentrations: 10 nM, 100 nM, 1 µM, 10 µM .

-

Include Vehicle Control and Suramin (30 µM) wells.[2]

-

-

Incubation: Incubate at 37°C, 5% CO2 for 6 to 18 hours . (Monitor hourly after 4 hours as tubes can collapse).

-

Staining & Imaging: Add Calcein AM (2 µg/mL final) for 30 mins. Image using fluorescence microscopy (485 nm excitation).

-

Quantification: Analyze "Total Tube Length" and "Number of Junctions" using automated image analysis software (e.g., ImageJ Angiogenesis Analyzer).

Validation Criteria:

-

Vehicle control must show robust mesh/loop formation.

-

Suramin control must show >80% inhibition of tube length.

-

This compound effect is significant if p < 0.05 vs Vehicle.

Experimental Workflow Diagram

The following DOT diagram outlines the critical steps and decision points in the HUVEC assay.

Caption: Step-by-step workflow for this compound HUVEC Tube Formation Assay.

Comparative Pharmacology: this compound vs. Others[1][4][5][6][7][8]

Understanding the receptor profile is crucial for selecting the right SSA for TME modulation.

| Feature | This compound | Octreotide | Pasireotide |

| SSTR2 Affinity (IC50) | High (0.75 nM) | High (0.38 nM) | Moderate (2.5 nM) |

| SSTR5 Affinity (IC50) | Moderate (5.2 nM) | Low (6.3 nM) | High (0.16 nM) |

| Anti-Angiogenic Mechanism | SSTR2-mediated VEGF suppression; direct endothelial inhibition. | Similar to this compound; SSTR2 dominant. | Broader spectrum; SSTR1/3/5 involvement.[4] |

| TME Fibrosis Effect | Potential reduction in CAF activation.[5] | Mixed; some evidence of fibrosis reduction. | High; SSTR1/5 relevant for fibrosis. |

| Clinical Formulation | Self-assembling nanotube hydrogel (Deep SQ). | Microsphere suspension (IM). | Solution (SQ/IM). |

Note: IC50 values are approximate and derived from competitive binding assays in transfected cell lines.

Clinical & Translational Implications[1][6][7][9][10][11]

Resistance Mechanisms: Long-term exposure to this compound can lead to SSTR2 downregulation or internalization, reducing efficacy. However, the anti-angiogenic effect on the stable endothelial compartment may persist longer than the antiproliferative effect on genetically unstable tumor cells.

Combination Strategies:

-

This compound + Anti-VEGF (e.g., Bevacizumab): Dual blockade of the angiogenic pathway (upstream production via this compound + downstream neutralization via Bevacizumab).

-

This compound + mTOR Inhibitors (e.g., Everolimus): Synergistic inhibition of the PI3K/Akt/mTOR pathway. This compound sensitizes cells to mTOR inhibition by dampening upstream signaling.

References

-

Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues . Nature Communications. Link

-

Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation . International Journal of Molecular Sciences. Link

-

In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract . Nature Protocols. Link

-

This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors . Frontiers in Oncology. Link

-

Somatostatin analogs and angiogenesis . Endocrine-Related Cancer. Link (Generalized source for SSA mechanism).

-

CLARINET: this compound in Metastatic Enteropancreatic Neuroendocrine Tumors . The New England Journal of Medicine. Link

Sources

A Technical Guide to the Self-Assembly Properties of Lanreotide: From Molecular Architecture to Supramolecular Nanostructures

Abstract: Lanreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone therapeutic for acromegaly and neuroendocrine tumors. Its clinical distinction lies not only in its biological activity but in its remarkable intrinsic property to spontaneously self-assemble in water into highly ordered, monodisperse nanotubes. This phenomenon is leveraged in its long-acting formulation, Somatuline® Autogel®, which provides sustained drug release over weeks from a single subcutaneous injection[1][2]. This guide provides an in-depth examination of the molecular principles, hierarchical pathways, and environmental factors governing this compound self-assembly. We will detail the state-of-the-art biophysical techniques and protocols for characterization, offering researchers and drug development professionals a comprehensive technical resource on this exemplary model system for peptide engineering and bionanotechnology.

The Molecular Blueprint for Self-Assembly

The consistent and predictable self-assembly of this compound into nanotubes is not a random aggregation but a process dictated by its specific molecular architecture. The peptide's sequence [H₂N-D-2Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂] and cyclic conformation, locked by a disulfide bridge, create a unique amphipathic structure that is the fundamental driver of organization[3][4]. Mutational studies have identified three essential parameters for successful nanotube formation[5][6].

-

Amphiphilicity: The cyclic backbone enforces a rigid structure where hydrophobic and hydrophilic residues are segregated onto opposite faces of the molecule. This distinct spatial arrangement is critical for the higher-order packing of peptide filaments into the bilayered wall of the nanotube[3][5].

-

Aromatic Side Chains: The three aromatic residues (D-Naphthylalanine, Tyrosine, D-Tryptophan) are clustered on the hydrophobic face. These groups are instrumental in providing the necessary π-π stacking and hydrophobic interactions that stabilize the initial peptide dimers and guide their subsequent packing[3][5]. Substituting these residues, even with another aromatic amino acid like Phenylalanine, can abolish nanotube formation, leading instead to less-ordered structures like amyloid fibers[5].

-

Backbone Conformation: The disulfide bridge pre-organizes the peptide into a β-hairpin conformation. This structural constraint is key to directing the specific intermolecular hydrogen bonding that forms an extensive antiparallel β-sheet network, a "cross-β" core that is the signature of the protofilaments[3].

The interplay of these features is governed by a delicate balance between attractive forces (hydrophobic effects, hydrogen bonds) and repulsive electrostatic interactions from the two positively charged residues (N-terminus and Lys side chain)[5][7].

Figure 1: A diagram showing the key molecular features of this compound that are essential for its self-assembly into nanotubes.

The Hierarchical Pathway of Nanotube Formation

The formation of this compound nanotubes is a structured, multi-step hierarchical process that proceeds through a series of distinct and stable intermediates under equilibrium conditions[3][8]. This sequential assembly is crucial for ensuring the high fidelity and monodispersity of the final nanotube architecture[3]. The process can be dissected into several key stages, each representing a step up in organizational complexity.

-

Monomer-Dimer Equilibrium: At concentrations below the assembly threshold (~20 mM), this compound exists in a simple equilibrium between monomers and dimers[4][7]. The formation of the dimer, stabilized by hydrophobic and aromatic interactions, is the foundational step and creates the basic building block for the entire structure[7][8].

-

Ribbon Formation: As concentration increases, these dimers associate into larger, elongated structures known as "open ribbons" or protofilaments. These ribbons are essentially flat, 2D crystals composed of the intermolecular antiparallel β-sheets[3][8].

-

Helical Transition and Closure: Through further growth and interaction, these flat ribbons are believed to transition through an unstable helical ribbon intermediate before finally closing to form the complete, stable nanotube[7][8]. Electrostatic repulsions between the edges of the growing ribbon are thought to play a role in favoring the growth direction and curvature that leads to closure[7].

This entire cascade is driven by a precise interplay of molecular forces, where attractive interactions promote association while electrostatic repulsions modulate the kinetics and final structure[5][7].

Figure 2: The hierarchical self-assembly pathway of this compound, from monomer to the final nanotube structure.

Quantitative Structural & Assembly Parameters

Decades of research using a combination of high-resolution techniques have produced precise quantitative data on the structure and properties of this compound nanotubes. Early models derived from X-ray scattering have been spectacularly refined by recent atomic-resolution cryo-electron microscopy (cryo-EM) studies, which revealed an unexpected level of complexity with an asymmetric unit comprising eight distinct peptide molecules[1][3][4].

| Parameter | Value | Method(s) of Determination | Reference(s) |

| Outer Diameter | ~24 nm (240 Å) | SAXS, Cryo-EM, TEM | [3][5][6] |

| Wall Thickness | ~1.8 - 2.0 nm | SAXS, Cryo-EM | [3] |

| Hexagonal Packing Lattice | 36.5 nm (365 Å) | SAXS | [3] |

| Asymmetric Unit | 8 peptide molecules | Cryo-EM | [4] |

| Cryo-EM Resolution | 2.5 Å | Cryo-EM | [4] |

| Assembly Concentration | >20 mM to ~150 mM | Various | [4] |

| Primary Driving Forces | Hydrophobic effects, π-π stacking, H-bonds | Mutational Analysis, Spectroscopy | [3][5] |

Experimental Protocols for Characterization

A multi-technique approach is essential to fully characterize the self-assembly process across different length scales, from the molecular conformation to the macroscopic organization of the hydrogel.

Core Workflow

A typical investigation involves preparing the sample and then analyzing it using a combination of imaging, scattering, and spectroscopic techniques to build a complete picture of the assembled state.

Figure 3: A generalized workflow for the biophysical characterization of this compound nanotubes.

Detailed Methodologies

A. Sample Preparation (Self-Validating Protocol)

-

Objective: To induce the self-assembly of this compound into nanotubes under controlled and reproducible conditions.

-

Protocol:

-

Weigh the required amount of this compound acetate powder in a sterile microcentrifuge tube.

-

Add the corresponding volume of ultrapure deionized water to achieve the target weight-by-weight (w/w) concentration (e.g., 5-20%). For concentrations above 10%, a two-syringe mixing system may be required to handle the high viscosity[5].

-